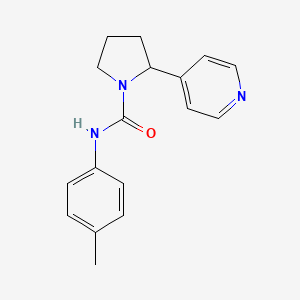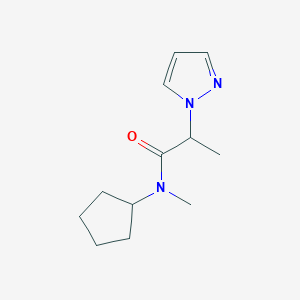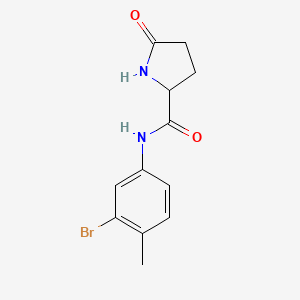
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound belongs to the pyrrolidine carboxamide class of compounds and has been synthesized using different methods.
作用機序
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins. It has been found to inhibit the activity of bromodomain-containing proteins (BRDs), which play a crucial role in the regulation of gene expression. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide binds to the acetyl-lysine binding pocket of BRDs, thereby preventing the interaction between BRDs and histone proteins. This, in turn, leads to the inhibition of gene transcription and subsequent cell proliferation.
Biochemical and Physiological Effects:
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus.
実験室実験の利点と制限
One of the major advantages of N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide is its specificity towards BRDs. This makes it a valuable tool for studying the role of BRDs in various biological processes. However, like any other small molecule inhibitor, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has certain limitations. It has a short half-life and can be rapidly metabolized in vivo. Additionally, it may have off-target effects, which can affect the interpretation of experimental results.
将来の方向性
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has shown promising results in pre-clinical studies, and further research is needed to determine its potential clinical applications. Some of the future directions for research include the development of more potent and selective inhibitors of BRDs, the identification of new targets for N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide, and the evaluation of its efficacy in clinical trials.
Conclusion:
In conclusion, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide is a small molecule inhibitor that has shown potential in the treatment of various diseases. It has been synthesized using different methods and has been extensively studied for its pharmacological effects. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide exerts its effects by inhibiting the activity of specific enzymes and proteins, and has been found to have various biochemical and physiological effects. While it has certain advantages and limitations for lab experiments, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has promising future directions for research, which can lead to the development of new therapies for various diseases.
合成法
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been synthesized using different methods. One of the most commonly used methods involves the reaction between 3-bromo-4-methylbenzoic acid and pyrrolidine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ammonium hydroxide to obtain the final product, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide.
科学的研究の応用
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and viral infections. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been found to inhibit the activity of certain enzymes and proteins, which play a crucial role in the progression of these diseases.
特性
IUPAC Name |
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-7-2-3-8(6-9(7)13)14-12(17)10-4-5-11(16)15-10/h2-3,6,10H,4-5H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHYENAMKDFYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

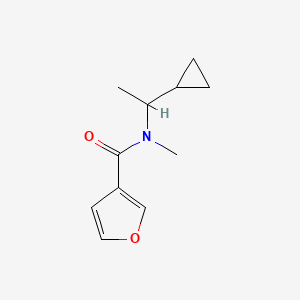

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)

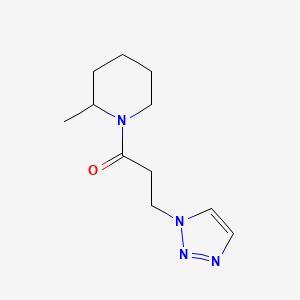


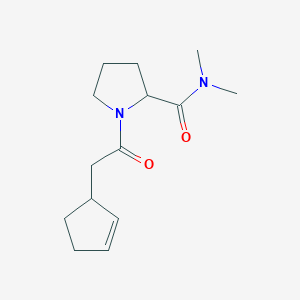
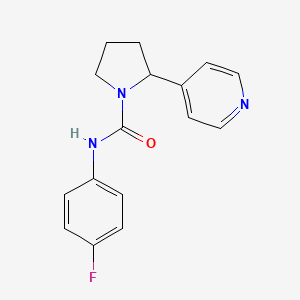
![2,2-dimethyl-N-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B7493879.png)

